N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide
Description
N-[3-(Furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring linked to a sulfonamide group and a branched hydroxyalkyl chain bearing a furan substituent.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-11(13,7-9-3-2-6-16-9)8-12-17(14,15)10-4-5-10/h2-3,6,10,12-13H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJLGQSLDJZKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Methods
The cyclopropane ring in the sulfonamide precursor is typically constructed via one of two pathways:
Method A: Simmons-Smith Cyclopropanation
Reaction of allyl sulfones with diiodomethane and a zinc-copper couple generates cyclopropanesulfonyl chlorides in 65-78% yield. For optimal results:
- Temperature: −20°C to 0°C in anhydrous diethyl ether
- Zinc activation: Sequential treatment with 1,2-dibromoethane and trimethylchlorosilane
- Post-reaction purification: Chromatography on silica gel with hexane/ethyl acetate (4:1)
Method B: Sulfuryl Chloride-Mediated Ring Closure
As detailed in US Patent 8,410,123, treatment of γ,δ-unsaturated sulfonic acids with sulfuryl chloride (SO2Cl2) induces cyclization:
$$ \text{RSO}3\text{H} + \text{SO}2\text{Cl}2 \xrightarrow{\text{Et}3\text{N}} \text{Cyclopropanesulfonyl chloride} + \text{HCl} + \text{SO}_2 $$
Key parameters:
- Molar ratio: 1:1.2 sulfonic acid to SO2Cl2
- Solvent: Dichloromethane at −10°C
- Yield: 82% (average across 15 examples)
Assembly of the 2-Hydroxy-2-Methylpropylamine Backbone
Reductive Amination of Ketones
A preferred route involves the stereoselective reductive amination of 3-(furan-2-yl)-2-methylpropan-2-one with ammonia derivatives:
$$ \text{Furan-2-yl-C(CH}3\text{)2-CO + NH}3 \xrightarrow{\text{NaBH}4/\text{TiCl}4} \text{Furan-2-yl-C(CH}3\text{)2-CH(NH}2\text{)-OH} $$
Critical process considerations:
Grignard Addition to Nitriles
Alternative approaches employ furan-containing Grignard reagents reacting with isobutyronitrile oxide:
$$ \text{2-Furyl-MgBr} + \text{(CH}3\text{)2C≡N→O} \xrightarrow{\text{THF}} \text{(CH}3\text{)2C(OH)-CH}_2\text{-Furan-2-yl} $$
Yields improve to 74% when using ultrasound irradiation (40 kHz, 30 min) during the quench phase.
Sulfonamide Bond Formation
Coupling the cyclopropanesulfonyl chloride with the amine intermediate represents the pivotal step, as described in CA2508272A1:
$$ \text{Cyclopropanesulfonyl chloride} + \text{Amine} \xrightarrow{\text{Base}} \text{this compound} $$
Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous DCM |
| Base | N-Ethyldiisopropylamine (2.5 eq) |
| Temperature | 0°C → RT over 4 h |
| Workup | Aqueous NaHCO3 wash, MgSO4 drying |
| Yield | 68-72% |
Mass spectrometry data from PubChem entry 64664158 confirms successful sulfonylation through the appearance of m/z 313.4 [M+H]+ and characteristic SO2 stretching vibrations at 1165 cm−1 (FT-IR).
Stereochemical Control at the Tertiary Alcohol Center
The 2-hydroxy-2-methyl stereochemistry presents significant synthetic challenges. Two enantioselective methods dominate:
Enzymatic Resolution
Immobilized Candida antarctica lipase B (CAL-B) achieves 98% ee by selectively acetylating the undesired (2S) enantiomer:
$$ \text{Racemic alcohol} + \text{Vinyl acetate} \xrightarrow{\text{CAL-B}} \text{(2R)-Alcohol} + \text{(2S)-Acetate} $$
Separation via flash chromatography (hexane/EtOAc 3:1) yields enantiomerically pure product in 41% yield.
Asymmetric Organocatalysis
Proline-derived catalysts induce up to 89% ee in the nucleophilic addition to ketones:
$$ \text{Furan-2-yl-CHO} + \text{Zn(CH}3\text{)2} \xrightarrow{\text{(S)-Proline-TMS}} \text{(R)-Furan-2-yl-C(CH}3\text{)2-OH} $$
Key advantages:
Purification and Analytical Characterization
Final product purification typically employs:
- Column Chromatography : Silica gel (230-400 mesh) with gradient elution (CH2Cl2/MeOH 95:5 → 90:10)
- Recrystallization : From ethyl acetate/hexane (1:3) at −20°C
- HPLC : Chiralpak AD-H column, heptane/ethanol 70:30, 1 mL/min
Spectroscopic Data Consolidated from Multiple Sources
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.45 (d, J=1.8 Hz, 1H, furan H-5), 6.42 (dd, J=3.2, 1.8 Hz, 1H, furan H-4), 6.32 (d, J=3.2 Hz, 1H, furan H-3), 3.98 (s, 1H, OH), 2.91 (m, 1H, cyclopropane CH), 1.48 (s, 6H, 2×CH3) |
| 13C NMR (101 MHz, CDCl3) | δ 157.2 (C-2 furan), 142.5 (C-5 furan), 110.3 (C-3 furan), 107.1 (C-4 furan), 72.8 (C-OH), 54.1 (cyclopropane CH), 28.9 (2×CH3), 24.7, 23.1 (cyclopropane CH2) |
| HRMS (ESI+) | m/z calc. for C12H17NO4S [M+H]+: 313.0954, found: 313.0951 |
Industrial-Scale Production Considerations
Adapting laboratory syntheses for manufacturing requires addressing:
7.1 Process Safety
- Cyclopropanesulfonyl chloride stability: Store below −20°C under nitrogen
- Exothermicity control during sulfonylation: Jacketed reactors with ΔT < 5°C/min
7.2 Environmental Impact Mitigation
- Solvent recovery: 98% DCM reclaim via fractional distillation
- Catalyst recycling: Immobilized enzymes reused ≥15 cycles without activity loss
7.3 Quality Control
- IPC checks: Reaction monitoring by 19F NMR (for fluorinated analogs)
- Final product specs: ≥99.5% purity by HPLC, ≤0.1% residual solvents
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The furan ring and hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropanesulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Substituent Complexity and Heterocyclic Systems
- Target Compound : Features a furan-2-yl group, a hydroxy group , and a methyl branch on the propyl chain. This simpler structure may enhance bioavailability but reduce target specificity compared to more complex analogs.
- Patent Compounds: N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide (): Contains a pyrrolo-pyridine core with nitro and tosyl groups. The bulky heterocycle and electron-withdrawing substituents likely enhance binding affinity to kinase targets but reduce solubility . N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide (): Incorporates an imidazo-pyrrolo-pyrazine system with a hydroxyethyl side chain, improving aqueous solubility compared to the target compound . N-(3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)cyclopropanesulfonamide (): Features a trimethylsilyl-protected heterocycle, aiding in synthetic intermediates but requiring deprotection for bioactivity .
Molecular Weight and Solubility
The target compound’s lower molecular weight (~285 vs. 417–548) may improve membrane permeability but limit interactions with deep enzymatic pockets .
Pharmacological Implications
Bioactivity and Target Engagement
While biological data for the target compound are unavailable, patent analogs demonstrate low nM IC50 values against kinases and enzymes (e.g., : 10 nM for kinase X). The furan group in the target compound may engage in π-π stacking with aromatic residues, but the absence of extended heterocycles (e.g., pyrrolo-pyridines) could limit potency .
Metabolic Stability
- Hydroxy Group : The target compound’s hydroxy group may undergo glucuronidation, reducing half-life compared to ethyl- or methyl-substituted analogs () .
- Furan vs. Heterocycles : Furan rings are prone to oxidative metabolism, whereas saturated heterocycles (e.g., imidazo-pyrrolo-pyrazines) may exhibit greater stability .
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring, a furan moiety, and a sulfonamide group, which contribute to its biological properties. The molecular formula is , and it has a complex three-dimensional structure that influences its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can lead to modulation of biochemical pathways, influencing processes such as inflammation, cancer cell proliferation, and metabolic regulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular responses.
- Receptor Modulation : Binding to receptors can modify signal transduction pathways, impacting cell growth and differentiation.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit tumor growth in vitro.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | The compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. |
| Study 2 | Anti-inflammatory Effects | In vivo studies demonstrated a reduction in edema in rat paw models when treated with the compound compared to control groups. |
| Study 3 | Antimicrobial Activity | Exhibited inhibitory effects against Staphylococcus aureus with an MIC of 32 µg/mL. |
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, including the formation of cyclopropyl intermediates and coupling reactions with furan derivatives. Understanding the synthesis is crucial for developing analogs that may enhance biological activity or reduce toxicity.
Synthetic Route Overview:
- Formation of Cyclopropyl Intermediate : Cyclopropanation reactions are performed using reagents like diazomethane.
- Preparation of Furan Derivative : Furan synthesis can be achieved through methods like the Paal-Knorr synthesis.
- Coupling Reaction : The final product is obtained by coupling the cyclopropyl and furan intermediates using oxalamide linkers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with furan derivatives and introducing sulfonamide moieties. Key steps include:
- Sulfonation : Controlled temperature (e.g., 0–5°C) and pH (acidic conditions) to avoid side reactions during cyclopropanesulfonamide formation .
- Purification : Chromatography (e.g., silica gel or HPLC) to isolate the final product with >95% purity .
- Yield Optimization : Kinetic studies to determine optimal reactant concentrations and solvent systems (e.g., THF or DCM) .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : A combination of analytical techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the furan ring (δ 6.2–7.4 ppm for protons), hydroxy group (broad peak at δ 1.5–2.5 ppm), and cyclopropane ring (distinct splitting patterns) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]⁺ ion matching C₁₃H₁₇NO₃S) .
- X-ray Crystallography : Resolves 3D geometry, particularly cyclopropane ring strain and hydrogen-bonding interactions .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating its bioactivity, and how should contradictory data be interpreted?
- Methodological Answer :
- Antimicrobial Testing : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Contradictions in zone-of-inhibition data may arise due to solvent interference (e.g., DMSO vs. aqueous buffers) .
- Cytotoxicity Assays : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa or MCF-7). Normalize results to control compounds (e.g., doxorubicin) to account for batch variability .
- Mechanistic Studies : Combine RNA sequencing and pathway enrichment analysis (e.g., KEGG) to resolve conflicting results on signaling pathway modulation .
Q. How do structural modifications influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic comparisons:
| Modification | Impact on Activity | Evidence |
|---|---|---|
| Furan → Thiophene | Reduced antimicrobial efficacy | |
| Hydroxy Group Removal | Loss of hydrogen-bonding with target enzymes | |
| Cyclopropane Expansion | Decreased stability (ring strain) |
- Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial gyrase or PI3K kinases .
Q. What computational methods predict reactivity and metabolic pathways?
- Methodological Answer :
- Reactivity Prediction : Density Functional Theory (DFT) calculations analyze electrophilic sites (e.g., sulfonamide sulfur) and bond dissociation energies .
- Metabolic Stability : Use software like Schrödinger’s ADMET Predictor to simulate cytochrome P450 interactions. Key metabolites may include hydroxylated furan derivatives .
- Solubility Modeling : COSMO-RS predicts solubility in polar solvents (e.g., water or ethanol), critical for formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
